LP-211

Descripción

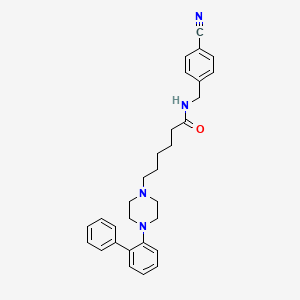

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDZLDNNBDKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029790 | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052147-86-0 | |

| Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LP-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LP-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective 5-HT7 Receptor Agonist LP-211: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LP-211, chemically known as N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, is a potent and selective agonist for the serotonin 7 (5-HT7) receptor.[1] As a brain-penetrant compound, this compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the 5-HT7 receptor and as a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and key experimental evidence.

Core Mechanism of Action: Selective Agonism at the 5-HT7 Receptor

The primary mechanism of action of this compound is its selective binding to and activation of the 5-HT7 receptor, a G-protein coupled receptor (GPCR). This compound acts as a full agonist at this receptor, meaning it is capable of eliciting a maximal physiological response comparable to the endogenous ligand, serotonin.[1] The agonistic activity of this compound at the 5-HT7 receptor has been confirmed through various in vitro and in vivo studies. Notably, its effects can be blocked by the selective 5-HT7 receptor antagonist, SB-269970, further solidifying its specific mechanism of action.[1]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of this compound have been quantified through radioligand binding assays. The compound exhibits high affinity for the 5-HT7 receptor, although reported values vary slightly depending on the species and experimental conditions.[1] A key characteristic of this compound is its significant selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, particularly the 5-HT1A receptor, which is often a target for other serotonergic drugs.[1]

| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. 5-HT7 |

| 5-HT7 (human) | 15 | - |

| 5-HT7 (rat) | 0.58 | - |

| 5-HT1A | ~375 | ~25 |

| 5-HT1B | ~75-210 | ~5-14 |

| 5-HT1D | ~390 | ~26 |

| 5-HT2A | ~600 | ~40 |

| 5-HT2B | ~75-210 | ~5-14 |

| 5-HT2C | ~75-210 | ~5-14 |

| 5-HT5A | ~75-210 | ~5-14 |

| 5-HT6 | ~1575 | ~105 |

| SERT | ~810 | ~54 |

Table 1: Binding affinities (Ki) and selectivity of this compound for various serotonin receptor subtypes and the serotonin transporter (SERT). Data compiled from multiple sources.[1]

This compound is also metabolized in vivo to RA-7 (1-(2-diphenyl)piperazine), which itself is a potent 5-HT7 receptor agonist with a high binding affinity.[1]

| Compound | Receptor | Ki (nM) | Efficacy | EC50 (µM) |

| This compound | 5-HT7 (rat) | 0.58 | Full Agonist (82% of 5-CT) | 0.60 |

| RA-7 | 5-HT7 | 1.4 | - | - |

Table 2: Pharmacological parameters of this compound and its metabolite RA-7.[1]

Downstream Signaling Pathways

Upon binding of this compound, the 5-HT7 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The 5-HT7 receptor is known to couple to multiple G-proteins, initiating both canonical and non-canonical signaling pathways.

Canonical Gs-cAMP-PKA Pathway

The primary and most well-characterized signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory G-protein, Gs. Activation of Gs by the this compound-bound receptor leads to the stimulation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Non-Canonical G12-Rho/Cdc42 Pathway

In addition to Gs coupling, the 5-HT7 receptor can also signal through the G12 family of G-proteins. This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42. This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing cellular morphology, neurite outgrowth, and synaptic plasticity.

Modulation of HCN Channels and Analgesic Effects

One of the significant downstream effects of this compound-mediated 5-HT7 receptor activation is the modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. In the context of neuropathic pain, the activation of the Gs-cAMP pathway by this compound leads to an increase in cAMP levels. This, in turn, can directly modulate the activity of HCN channels in neurons, particularly in regions like the anterior cingulate cortex (ACC). This modulation of HCN channels is thought to contribute to the analgesic effects of this compound by reducing neuronal hyperexcitability associated with chronic pain states.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determination of Ki)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor and its selectivity against other receptor subtypes.

Materials:

-

Cell membranes expressing the target receptor (e.g., recombinant human 5-HT7 receptor).

-

Radioligand specific for the target receptor (e.g., [3H]-SB-269970 for 5-HT7).

-

This compound (unlabeled competitor ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the serially diluted this compound to the wells. For total binding, add assay buffer instead of the competitor. For non-specific binding, add a high concentration of a known non-radioactive ligand for the target receptor.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hypothermia Assay in Mice

Objective: To confirm the in vivo agonistic activity of this compound at the 5-HT7 receptor.

Materials:

-

This compound solution for injection (e.g., dissolved in a vehicle like saline or a small percentage of a solubilizing agent).

-

Wild-type mice and 5-HT7 receptor knockout mice.

-

Rectal temperature probe.

-

Animal weighing scale.

Procedure:

-

Allow mice to acclimate to the experimental room for at least one hour before the experiment.

-

Measure the baseline rectal temperature of each mouse.

-

Administer a single intraperitoneal (i.p.) injection of this compound or the vehicle control to both wild-type and knockout mice. The dose of this compound should be determined based on previous studies (e.g., 1-10 mg/kg).

-

Measure the rectal temperature of each mouse at regular intervals (e.g., every 15 or 30 minutes) for a set duration (e.g., 2 hours) post-injection.

-

Record the temperature changes over time for each group.

-

Analyze the data to compare the effect of this compound on body temperature between wild-type and knockout mice. A significant drop in body temperature in wild-type mice that is absent or significantly attenuated in knockout mice confirms that the hypothermic effect of this compound is mediated by the 5-HT7 receptor.

Conclusion

This compound is a highly selective and potent 5-HT7 receptor agonist that has proven to be an invaluable tool in neuroscience research. Its mechanism of action is centered on the activation of the 5-HT7 receptor, leading to the engagement of both the canonical Gs-cAMP-PKA pathway and the non-canonical G12-Rho/Cdc42 pathway. These signaling cascades ultimately modulate a wide range of cellular functions, from gene expression to cytoskeletal dynamics. The well-characterized pharmacology of this compound, supported by robust in vitro and in vivo experimental data, makes it a critical compound for further investigation into the therapeutic potential of targeting the 5-HT7 receptor.

References

An In-depth Technical Guide to LP-211: A Selective 5-HT₇ Receptor Agonist

Introduction

The serotonin 7 (5-HT₇) receptor, the most recently classified member of the serotonin receptor family, is a G-protein coupled receptor (GPCR) predominantly expressed in functionally critical regions of the brain, including the hippocampus, thalamus, hypothalamus, and cortex.[1][2] Its involvement in a wide array of physiological processes such as mood regulation, circadian rhythms, thermoregulation, learning, and memory has made it a significant target for therapeutic drug development.[1][3] N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, known as LP-211, has emerged as a potent, selective, and brain-penetrant 5-HT₇ receptor agonist.[3][4] Its pharmacological profile makes it an invaluable tool for elucidating the in vivo functions of this receptor and exploring its therapeutic potential for various central nervous system disorders.[1][4]

Pharmacological Profile of this compound

The efficacy and utility of this compound as a research tool are defined by its high binding affinity for the 5-HT₇ receptor and its selectivity over other serotonin receptor subtypes.

Binding Affinity and Selectivity

Radioligand binding assays have been employed to determine the inhibition constant (Kᵢ) of this compound at various receptors. A lower Kᵢ value indicates a higher binding affinity. The data clearly demonstrates this compound's high affinity for the 5-HT₇ receptor with significant selectivity against other subtypes, particularly the 5-HT₁ₐ receptor.[4][5] It is noteworthy that binding affinity can differ between species; for instance, this compound shows a significantly higher affinity for the rat 5-HT₇ receptor compared to the human ortholog.[4] Furthermore, this compound undergoes metabolic degradation to 1-(2-diphenyl)piperazine (RA-7), a metabolite that exhibits even higher affinity for the 5-HT₇ receptor.[4][6]

Table 1: Binding Affinity (Kᵢ) and Selectivity of this compound at Serotonin (5-HT) Receptors

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. h5-HT₇ (Fold-Difference) | Source |

|---|---|---|---|

| Human 5-HT₇ | 15 | - | [4] |

| Rat 5-HT₇ | 0.58 | - | [4][5] |

| Human 5-HT₁ₐ | 188 | ~12.5x (vs h5-HT₇) / ~324x (vs r5-HT₇) | [4][5] |

| Human 5-HT₁ₙ | 385 | ~26x | [4] |

| Human 5-HT₂ₐ | 605 | ~40x | [4] |

| Human 5-HT₂ₙ | 170 | ~11x | [4] |

| Human 5-HT₂C | 215 | ~14x | [4] |

| Human 5-HT₅ₐ | 75 | ~5x | [4] |

| Human 5-HT₆ | >1500 | >100x | [4] |

| Human SERT | 810 | ~54x | [4] |

| Human D₂ | 142 | ~9.5x (vs h5-HT₇) / ~245x (vs r5-HT₇) |[5] |

Kᵢ: Inhibition Constant. A lower value indicates higher affinity. Selectivity is calculated as Kᵢ (Subtype) / Kᵢ (5-HT₇). h: human; r: rat; SERT: Serotonin Transporter; D₂: Dopamine D₂ Receptor.

Functional Activity

This compound acts as a full agonist at the 5-HT₇ receptor. Functional assays, such as the relaxation of substance P-induced contraction in guinea pig ileum, have been used to determine its half-maximal effective concentration (EC₅₀). The results confirm its potent agonist activity, comparable to the established 5-HT₇ agonist 5-carboxamidotryptamine (5-CT).[4]

Table 2: Functional Potency (EC₅₀) of this compound

| Assay | Species | EC₅₀ (µM) | Efficacy (% of 5-CT) | Source |

|---|

| Substance P induced contraction | Guinea Pig | 0.60 | 82% |[4] |

EC₅₀: Half-maximal effective concentration. A lower value indicates higher potency. Efficacy: Maximal response relative to a reference full agonist.

Signaling Pathways of 5-HT₇ Receptor Activation

Activation of the 5-HT₇ receptor by an agonist like this compound initiates downstream signaling through coupling with multiple G-protein families, primarily Gₛ and G₁₂.[1][7]

-

Gₛ/cAMP Pathway (Canonical Pathway) : The 5-HT₇ receptor is canonically coupled to the stimulatory G-protein, Gₛ.[7] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and kinases such as ERK (extracellular signal-regulated kinase) and Akt.[7][8] This pathway is crucial for processes like learning and memory.

-

G₁₂/Rho Pathway (Non-Canonical Pathway) : The 5-HT₇ receptor can also couple to the G₁₂ protein.[9][10] Activation of G₁₂ stimulates the Rho family of small GTPases, including RhoA and Cdc42.[10][11] This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing neuronal morphology, such as neurite outgrowth, dendritic spine formation, and synaptogenesis.[7][9]

Experimental Protocols

Standardized in vitro assays are essential for characterizing the pharmacological properties of compounds like this compound.

Protocol 1: Competitive Radioligand Binding Assay (for Kᵢ Determination)

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₇ receptor.

-

Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT₇ receptor.

-

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human or rat 5-HT₇ receptor (e.g., HEK-293, CHO-K1).[12]

-

Radioligand: A high-affinity 5-HT₇ receptor ligand labeled with a radioisotope, such as [³H]5-CT or [³H]-LSD.[5]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[5]

-

Test Compound: this compound, serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT₇ ligand (e.g., 5-CT) to saturate all receptors.[5]

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/A or GF/C, pre-soaked in polyethyleneimine), cell harvester, and a liquid scintillation counter.[5]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 30 µg protein/well), a fixed concentration of the radioligand (typically at or below its Kₑ value), and varying concentrations of this compound in the assay buffer.[5]

-

Controls: Prepare wells for 'Total Binding' (membranes + radioligand, no competitor) and 'Non-specific Binding' (membranes + radioligand + saturating concentration of unlabeled ligand).

-

Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding to reach equilibrium.[5]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

-

Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[5]

-

Counting: Place the dried filters into scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate 'Specific Binding' = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Protocol 2: cAMP Accumulation Assay (for EC₅₀ Determination)

This functional assay measures the ability of an agonist to stimulate the 5-HT₇ receptor's canonical signaling pathway, resulting in the production of intracellular cAMP.

-

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound.

-

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT₇ receptor (e.g., HEK-293, CHO-K1).[1]

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[1]

-

Test Compound: this compound, serially diluted to a range of concentrations.

-

Reference Agonist: A known full 5-HT₇ agonist like 5-HT or 5-CT.[1]

-

cAMP Detection Kit: A commercial kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.[1][13]

-

-

Procedure:

-

Cell Culture: Plate the cells in 96- or 384-well plates and allow them to grow to near confluency.[1]

-

Stimulation: Replace the culture medium with assay buffer containing the PDE inhibitor. Add the various concentrations of this compound or the reference agonist to the wells. Include a vehicle control for baseline measurement.[13]

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for agonist-induced cAMP accumulation.[14]

-

Cell Lysis: Lyse the cells using the buffer provided in the detection kit.

-

Detection: Add the detection reagents from the cAMP kit to the cell lysate according to the manufacturer's protocol.

-

Measurement: After a final incubation period, measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ (the concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

-

Determine the intrinsic activity (efficacy) of this compound by comparing its Eₘₐₓ to that of the reference full agonist.

-

-

In Vivo Applications and Effects

The favorable pharmacokinetic profile of this compound, particularly its ability to penetrate the blood-brain barrier, makes it a suitable tool for in vivo research.[3][4] Studies in animal models have demonstrated that administration of this compound can modulate various physiological and behavioral processes, including:

-

Thermoregulation: this compound induces hypothermia in wild-type mice, an effect that is absent in 5-HT₇ receptor knockout mice, confirming its in vivo target engagement.[4]

-

Neuropathic Pain: Systemic treatment with this compound has been shown to reduce both the sensory and affective (emotional) components of neuropathic pain in mouse models.[15][16]

-

Cognition and Memory: this compound can improve the consolidation of memory in rats.[5]

Conclusion

This compound is a well-characterized pharmacological tool with high affinity, potency, and selectivity for the 5-HT₇ receptor. Its profile as a brain-penetrant agonist allows for robust investigation of 5-HT₇ receptor function both in vitro and in vivo. The detailed methodologies and established signaling pathways associated with its action provide a solid foundation for researchers in neuroscience and drug development to explore the therapeutic potential of targeting the 5-HT₇ receptor for a variety of CNS disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. db.cngb.org [db.cngb.org]

- 7. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The brain-penetrant 5-HT7 receptor agonist this compound reduces the sensory and affective components of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pharmacological Profile of LP-211: A Technical Guide

This document provides a comprehensive technical overview of the pharmacological properties of LP-211, a selective serotonin 5-HT7 receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and mechanistic action of this compound.

Introduction

This compound, chemically known as N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, is a potent and selective agonist for the serotonin 7 (5-HT7) receptor.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a wide range of physiological processes, including cognition, mood regulation, and circadian rhythms.[3] this compound is a valuable research tool for elucidating the in vivo functions of this receptor and is being investigated for its therapeutic potential in various central nervous system disorders.[3][4][5] Notably, it is a brain-penetrant compound, allowing for the study of its central effects following systemic administration.[1][2][6]

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT7 receptor. Radioligand binding assays have determined its binding affinity (Ki) to be in the nanomolar range. The compound also demonstrates significant selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and the dopamine D2 receptor.

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

| Receptor | Ki (nM) | Species/System | Reference |

| 5-HT7 | 0.58 | Rat, cloned | [6][7][8] |

| 15 | Not Specified | [1] | |

| 5-HT1A | 188 | Human, cloned | [7][8] |

| Dopamine D2 | 142 | Not Specified | [7][8] |

Table 2: Selectivity Profile of this compound

| Receptor Comparison | Selectivity (Fold-Difference) | Reference |

| 5-HT7 vs. 5-HT1A | >300 | [3][6] |

| 324 | [7][8] | |

| 25 | [1] | |

| 5-HT7 vs. D2 | 245 | [7][8] |

| 5-HT7 vs. 5-HT1D | 26 | [1] |

| 5-HT7 vs. 5-HT2A | 40 | [1] |

| 5-HT7 vs. 5-HT6 | 105 | [1] |

| 5-HT7 vs. SERT | 54 | [1] |

Note: Selectivity can vary based on the specific assay conditions and receptor species used.

Functional Activity

This compound acts as a functional agonist at the 5-HT7 receptor, initiating downstream intracellular signaling cascades.

Table 3: Functional Agonist Activity of this compound

| Parameter | Value | Assay Type | Reference |

| EC50 | 0.60 µM | Not Specified | [6][7] |

| Maximal Effect | 82% | Not Specified | [6] |

Mechanism of Action and Signaling Pathways

The 5-HT7 receptor is known to couple to Gs and G12 G-proteins.[3][9] As an agonist, this compound activates these pathways, leading to the modulation of synaptic plasticity, which is a cellular basis for learning and memory.[9]

-

Gs/cAMP/PKA/CREB Pathway: The primary signaling cascade involves the activation of a Gs protein, which stimulates adenylyl cyclase (AC). This increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), promoting the expression of genes crucial for long-term potentiation (LTP) and memory consolidation.[9]

-

G12/RhoGTPase Pathway: The 5-HT7 receptor can also couple to G12 proteins, activating small Rho GTPases like Cdc42. This pathway is involved in regulating neuronal structural plasticity, including promoting neurite outgrowth and the formation of dendritic spines, which are fundamental for creating new memories.[9]

Pharmacokinetics and In Vivo Effects

Studies in animal models have confirmed that this compound is a brain-penetrant compound that elicits physiological responses mediated by the 5-HT7 receptor.

Table 4: Pharmacokinetic and In Vivo Data for this compound

| Parameter | Value / Observation | Species | Dose / Route | Reference |

| Brain Penetration | Confirmed | Mouse | 10 mg/kg, i.p. | [1][6] |

| Cmax (plasma) | 0.76 ± 0.32 µg/mL | Mouse | 10 mg/kg, i.p. | [7][8] |

| Tmax (plasma) | 30 min | Mouse | 10 mg/kg, i.p. | [7][8] |

| Metabolism | Metabolized to RA-7 (1-(2-diphenyl)piperazine) | Mouse | Not Specified | [1][2] |

| Physiological Effect | Dose-dependently induces hypothermia in wild-type mice, but not in 5-HT7 knockout mice. Effect is blocked by 5-HT7 antagonist SB-269970. | Mouse | 3, 10, 30 mg/kg, i.p. | [1] |

| Cognitive Effect | Improves consolidation of chamber-shape memory. | Rat | 0.25, 0.50 mg/kg, i.p. | [7][8] |

| Neuropathic Pain | Reduces sensory and affective components of neuropathic pain. | Mouse | Not Specified | [4][5] |

| Angiogenesis | Promotes endothelial cell proliferation and angiogenesis in vitro and in vivo. | Not Specified | Not Specified | [10][11] |

The metabolite of this compound, RA-7, has been shown to possess a higher affinity for the 5-HT7 receptor and a better selectivity profile than the parent compound.[1][2]

Experimental Protocols

The pharmacological profile of this compound has been established through a series of key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

-

Objective: To quantify the affinity of a test compound for a specific receptor.

-

Materials:

-

Cell membranes from cells stably expressing the human or rat 5-HT7 receptor.[3][7][8]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

-

This compound at various concentrations.

-

A high concentration of a known ligand (e.g., 10 µM 5-HT) to determine non-specific binding.[3]

-

Glass fiber filters.[3]

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.[3]

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C or 37°C).[3][7][8]

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[3][7][8]

-

Filters are washed with ice-cold buffer to remove any unbound radioligand.[3]

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

In Vivo Hypothermia Study

This experiment confirms that the physiological effects of this compound are mediated specifically through the 5-HT7 receptor.

-

Objective: To determine if the in vivo effects of this compound are dependent on the presence of the 5-HT7 receptor.

-

Animal Models:

-

Procedure:

-

Establish a baseline body temperature for all animals.

-

Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or a vehicle control to both genotypes.[1]

-

In a separate experiment, co-administer a 5-HT7 receptor antagonist (e.g., SB-269970) with this compound to wild-type mice.[1]

-

Monitor and record the body temperature of the mice at regular intervals post-injection.

-

Compare the temperature changes between the different groups.

-

-

Expected Outcome: A significant drop in body temperature in wild-type mice treated with this compound, but no significant change in the knockout mice or in wild-type mice co-treated with the antagonist. This demonstrates that the hypothermic effect is mediated by the 5-HT7 receptor.[1]

Conclusion

This compound is a well-characterized, brain-penetrant, and selective 5-HT7 receptor agonist. Its pharmacological profile, defined by high binding affinity, functional agonism, and specific in vivo effects, makes it an indispensable tool for investigating the role of the 5-HT7 receptor in the central nervous system. The compound's ability to modulate synaptic plasticity and its demonstrated efficacy in animal models of neuropathic pain and cognitive dysfunction highlight its significant therapeutic potential for a range of neurological and psychiatric disorders.[4][5][7][8][9] Further research and clinical investigation are warranted to fully explore its applications in human health.

References

- 1. This compound is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a brain penetrant selective agonist for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The brain-penetrant 5-HT7 receptor agonist this compound reduces the sensory and affective components of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. scialert.net [scialert.net]

- 11. storage.imrpress.com [storage.imrpress.com]

LP-211: A Technical Guide to Brain Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-211, chemically identified as N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, is a potent and selective agonist for the serotonin 7 (5-HT7) receptor.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition, making it a promising therapeutic target for a range of neuropsychiatric disorders.[3] A critical characteristic of this compound for its potential as a central nervous system (CNS) therapeutic is its demonstrated ability to cross the blood-brain barrier.[3][4][5][6] This technical guide provides a comprehensive overview of the available data on the brain penetration and bioavailability of this compound, including detailed experimental protocols and a summary of its pharmacokinetic profile.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in rodents following intraperitoneal (i.p.) administration. These studies confirm that this compound is brain penetrant and undergoes metabolic degradation to its main metabolite, 1-(2-diphenyl)piperazine (RA-7).[1][2] In vitro binding assays have revealed that RA-7 possesses a higher affinity for the 5-HT7 receptor and a better selectivity profile than the parent compound, this compound.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound. It is important to note that a complete pharmacokinetic profile, including parameters such as Area Under the Curve (AUC), half-life (t½), and oral bioavailability, is not extensively published in the available literature.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dose and Route | Animal Model | Reference |

| Cmax (plasma) | 0.76 ± 0.32 µg/mL | 10 mg/kg, i.p. | Not Specified | [5] |

| Tmax (plasma) | 30 minutes | 10 mg/kg, i.p. | Not Specified | [3] |

| Plasma Concentration | 2.1 ± 0.3 nmol/mL | 10 mg/kg, i.p. (at 30 min) | 5-HT7-/- mice | [1] |

| Plasma Concentration | 1.8 ± 0.3 nmol/mL | 10 mg/kg, i.p. (at 30 min) | 5-HT7+/+ mice | [1] |

| Plasma Concentration | 4.5 ± 0.7 nmol/mL | 30 mg/kg, i.p. (at 30 min) | 5-HT7-/- mice | [1] |

| Plasma Concentration | 4.1 ± 0.5 nmol/mL | 30 mg/kg, i.p. (at 30 min) | 5-HT7+/+ mice | [1] |

Table 2: Brain Concentrations of this compound in Mice (30 minutes post-i.p. administration)

| Dose | Brain Concentration (5-HT7+/+ mice) | Brain Concentration (5-HT7-/- mice) | Reference |

| 10 mg/kg | ~1.5 nmol/g | ~1.7 nmol/g | [1] |

| 30 mg/kg | ~3.5 nmol/g | ~4.0 nmol/g | [1] |

Note: Brain concentration values are estimated from graphical data presented in the cited reference.

Experimental Protocols

The following sections detail standardized methodologies for conducting in vivo pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats or mice.[3]

1. Animal Models and Housing:

-

Species: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).[3]

-

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the experiment.[3]

2. Formulation and Dosing:

-

Vehicle: this compound is dissolved in a vehicle solution of 1% dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl).[3][5]

-

Dose Administration: The compound is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg for rats and 5 mL/kg for mice.[3]

3. Blood Sample Collection:

-

Schedule: Blood samples (approximately 200 µL) are collected at the following time points post-dosing: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[3]

-

Method: Serial blood samples can be collected from the submandibular or saphenous vein. For terminal time points, blood can be collected via cardiac puncture under anesthesia.[3]

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).[3]

4. Brain Tissue Collection:

-

At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and stored at -80°C until analysis.

5. Sample Analysis:

-

Concentrations of this compound and its metabolite RA-7 in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Mechanism of Action and Signaling Pathway

Activation of the 5-HT7 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to two distinct G-protein pathways: the Gs and G12 pathways.[3]

-

Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene transcription and cellular function.

-

G12 Pathway: The G12 alpha subunit activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a role in regulating the actin cytoskeleton, cell adhesion, and motility.

Conclusion

This compound is a valuable research tool for investigating the in vivo functions of the 5-HT7 receptor due to its selectivity and ability to penetrate the blood-brain barrier.[1][3] The available pharmacokinetic data in rodents provide a foundational understanding of its absorption and distribution. However, further studies are warranted to establish a more complete pharmacokinetic profile, particularly concerning its oral bioavailability and detailed metabolic fate. Such data will be crucial for any future consideration of this compound or similar 5-HT7 agonists for therapeutic development.

References

- 1. This compound is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a brain penetrant selective agonist for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. db.cngb.org [db.cngb.org]

In Vivo Effects of 5-HT7 Receptor Activation by LP-211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of LP-211, a selective agonist for the serotonin 7 (5-HT7) receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile, potential therapeutic applications, and experimental considerations of this compound.

Core Findings and Data Presentation

This compound has demonstrated a range of in vivo effects primarily mediated through its agonist activity at the 5-HT7 receptor. These effects span thermoregulation, nociception, and complex behaviors. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| 5-HT7 | Human (cloned) | 15 | [1] |

| 5-HT7 | Rat (cloned) | 0.58 | [1] |

| 5-HT1A | Human (cloned) | >300-fold selectivity over 5-HT7 | [1] |

| Dopamine D2 | - | Relatively low affinity | [1] |

Table 2: In Vivo Effects of this compound on Body Temperature in Mice

| Dose (mg/kg, i.p.) | Genotype | Peak Change in Body Temperature (°C) | Overall Change in Body Temperature (°C) | Reference |

| 10 | 5-HT7+/+ | Significant hypothermia | Significant overall hypothermic effect | [1] |

| 10 | 5-HT7-/- | No significant effect | No significant effect | [1] |

| 30 | 5-HT7+/+ | Significant hypothermia | Significant overall change | [1] |

| 30 | 5-HT7-/- | Significant, but less pronounced, effect on peak change | - | [1] |

Note: The hypothermic effect of this compound (30 mg/kg) was blocked by the 5-HT7 receptor antagonist SB-269970 (10 mg/kg, i.p.) but not by the 5-HT1A receptor antagonist WAY 100135.[1]

Table 3: Analgesic Effects of this compound in Orofacial Formalin Test in Mice

| Dose (mg/kg, i.p.) | Phase I (0-12 min) - Face Rubbing Time (s) | Phase II (12-30 min) - Face Rubbing Time (s) | Reference |

| 1 | No significant alteration | - | [2] |

| 5 | 54.6 ± 2.8 (p<0.001 vs vehicle) | 37.2 ± 2.7 (p<0.001 vs vehicle) | [2] |

| 10 | 35.3 ± 2.28 (p<0.001 vs vehicle) | 17.88 ± 2.94 (p<0.001 vs vehicle) | [2] |

Table 4: Behavioral Effects of this compound in Rats

| Test | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Novelty-Preference Test | 0.25 and 0.50 | Improved consolidation of chamber-shape memory, leading to significant novelty-induced hyperactivity and recognition. | [3] |

| Probabilistic-Delivery Task (rPDT) | 0.25 | Shifted choice towards a larger yet unlikely reward, promoting risk-prone behavior. | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.

Thermoregulation Studies in Mice

-

Animal Model: Male 5-HT7 receptor knockout (5-HT7-/-) and wild-type (5-HT7+/+) sibling control mice were used.[1]

-

Housing: Animals were housed in a temperature-controlled environment.

-

Drug Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 10 mg/kg and 30 mg/kg.[1] Vehicle (saline) was used as a control. In antagonist studies, SB-269970 (10 mg/kg, i.p.) or WAY 100135 (10 mg/kg, i.p.) were administered prior to this compound.[1]

-

Temperature Measurement: Core body temperature was measured at regular intervals using a rectal probe.

-

Data Analysis: Peak change and overall change in body temperature were analyzed to determine the drug's effect.

Orofacial Formalin Test in Mice

-

Animal Model: Male Balb-C mice were utilized.[2]

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 1, 5, and 10 mg/kg, 30 minutes before the formalin injection.[2] The vehicle was 5% DMSO.[2]

-

Nociceptive Induction: A 10 µl bolus of 4% subcutaneous formalin was injected into the upper lip of the mice.[2]

-

Behavioral Scoring: Facial grooming behaviors (face rubbing) were monitored and timed. The observation period was divided into two phases: Phase I (0-12 minutes, representing acute pain) and Phase II (12-30 minutes, representing inflammatory pain).[2]

-

Data Analysis: The total time spent on face rubbing in each phase was compared between the this compound treated groups and the vehicle control group.[2]

Place Escape/Avoidance Paradigm (PEAP) in Mice with Neuropathic Pain

-

Animal Model: A mouse model of neuropathic pain was used.[5][6]

-

Apparatus: A two-compartment box with a light and a dark chamber. The mouse could move freely between the compartments.[6]

-

Procedure: The injured paw was stimulated in the dark compartment, and the uninjured paw was stimulated in the light compartment. Stimulation was repeated every 15 seconds.[6]

-

Drug Administration: this compound was administered at a dose of 10 mg/kg.[6]

-

Data Analysis: The time spent in each compartment was measured to assess the affective component of pain. A shift in preference from the typically preferred dark compartment to the light compartment indicated an aversion to the pain-associated chamber. The effect of this compound on this preference shift was evaluated.[6] General locomotor activity (average velocity and total distance covered) was also assessed to rule out sedative effects.[6]

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound's in vivo effects, the following diagrams visualize the 5-HT7 receptor signaling pathway and a typical experimental workflow.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gs and G12 proteins.[7] Activation by an agonist like this compound initiates downstream cascades that modulate neuronal function and other physiological processes.

Caption: 5-HT7 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a generalized workflow for conducting in vivo behavioral experiments with this compound, from animal preparation to data analysis.

Caption: Generalized workflow for in vivo behavioral studies with this compound.

Logical Relationship of this compound's Analgesic Effect

This diagram illustrates the logical flow from the administration of this compound to the observed analgesic effects, including the confirmation of the receptor-mediated mechanism.

Caption: Logical flow of this compound's analgesic action.

References

- 1. This compound is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective 5-HT7 receptor agonists LP 44 and LP 211 elicit an analgesic effect on formalin-induced orofacial pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective 5-HT7 receptor agonist, increases novelty-preference and promotes risk-prone behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of 5‐HT7 receptor by administration of its selective agonist, LP‐211, modifies explorative‐curiosity behavior in rats in two paradigms which differ in visuospatial parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LP-211's Role in Modulating Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LP-211, a selective serotonin 5-HT7 receptor agonist. It details the compound's binding profile, its active metabolite RA-7, downstream signaling cascades, and relevant experimental protocols to facilitate further research and development in serotonergic modulation.

Introduction

This compound, chemically known as N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, is a potent and brain-penetrant agonist of the serotonin 5-HT7 receptor.[1][2] This receptor is implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and neuropathic pain.[3] this compound's selectivity and in vivo activity make it a valuable tool for elucidating the therapeutic potential of targeting the 5-HT7 receptor.[2] A key aspect of this compound's pharmacology is its metabolic conversion to 1-(2-diphenyl)piperazine (RA-7), which is also a potent 5-HT7 receptor ligand.[3][4] This guide explores the detailed pharmacology of both this compound and RA-7.

Quantitative Data: Binding Affinities and Functional Activity

The selectivity of this compound and its metabolite RA-7 is crucial for their utility as research tools and potential therapeutics. The following tables summarize their binding affinities (Ki) for various serotonin receptor subtypes and the serotonin transporter (SERT).

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and RA-7

| Receptor Subtype | This compound (Ki, nM) | RA-7 (Ki, nM) | Selectivity vs. 5-HT7 (this compound) | Selectivity vs. 5-HT7 (RA-7) |

| 5-HT7 (human) | 15[3] | 1.4[3] | - | - |

| 5-HT7 (rat) | 0.58[3] | N/A | - | N/A |

| 5-HT1A | 379[3] | 99[3] | 25-fold | 71-fold |

| 5-HT1B | 75[3] | >1000[3] | 5-fold | >714-fold |

| 5-HT1D | 390[3] | >1000[3] | 26-fold | >714-fold |

| 5-HT1E | >1000[3] | >1000[3] | >67-fold | >714-fold |

| 5-HT2A | 600[3] | >1000[3] | 40-fold | >714-fold |

| 5-HT2B | 195[3] | >1000[3] | 13-fold | >714-fold |

| 5-HT2C | 165[3] | >1000[3] | 11-fold | >714-fold |

| 5-HT3 | >1000[3] | >1000[3] | >67-fold | >714-fold |

| 5-HT5A | 210[3] | 76[3] | 14-fold | 54-fold |

| 5-HT6 | 1575[3] | >1000[3] | 105-fold | >714-fold |

| SERT | 810[3] | >1000[3] | 54-fold | >714-fold |

| N/A: Data not available |

In functional assays, this compound behaves as a full agonist at the 5-HT7 receptor. In an isolated guinea pig ileum assay, this compound induced relaxation with an EC50 value of 0.60 μM, comparable to the reference agonist 5-CT (EC50 = 0.63 μM).[3] This effect was reversible by the selective 5-HT7 receptor antagonist SB-269970.[3]

Signaling Pathways

Activation of the 5-HT7 receptor by this compound initiates downstream signaling primarily through Gs and G12 protein coupling.

-

Gs-Protein Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is crucial for synaptic plasticity and memory consolidation.

-

G12-Protein Pathway: The 5-HT7 receptor can also couple to G12 proteins, activating Rho GTPases such as Cdc42.[5] This pathway is implicated in neuronal structural plasticity, including neurite outgrowth and dendritic spine formation.

Experimental Protocols

This protocol is adapted from methodologies described for determining the binding affinity of ligands to serotonin receptors.[3]

Objective: To determine the inhibitory constant (Ki) of this compound and RA-7 for various serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the human serotonin receptor subtypes of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]5-CT for 5-HT7).

-

This compound and RA-7 dissolved in an appropriate solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or RA-7).

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is based on studies evaluating the analgesic effects of this compound in a mouse model of neuropathic pain.[6]

Objective: To assess the effect of this compound on mechanical allodynia in mice with chronic constriction injury (CCI) of the sciatic nerve.

Animals:

-

Adult male C57BL/6 mice.

Procedure:

-

Induction of Neuropathic Pain (CCI model):

-

Anesthetize the mice.

-

Surgically expose the sciatic nerve in one hind limb.

-

Place loose ligatures around the nerve to induce a chronic constriction.

-

Suture the incision and allow the animals to recover.

-

-

Drug Administration:

-

Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at desired doses (e.g., 10 mg/kg).

-

-

Assessment of Mechanical Allodynia (von Frey Test):

-

Place the mice in individual compartments on an elevated mesh floor.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

The withdrawal threshold is determined as the lowest force that elicits a paw withdrawal response.

-

Measure the withdrawal threshold at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., two-way ANOVA).

-

Conclusion

This compound is a selective and potent 5-HT7 receptor agonist that, along with its active metabolite RA-7, serves as a critical tool for investigating the role of this receptor in the central nervous system. Its well-characterized binding profile and demonstrated in vivo efficacy in models of neuropathic pain highlight the therapeutic potential of targeting the 5-HT7 receptor. The detailed methodologies and signaling pathway information provided in this guide are intended to support further research into the development of novel serotonergic modulators for a range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The brain-penetrant 5-HT7 receptor agonist this compound reduces the sensory and affective components of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LP-211: A Selective 5-HT7 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-211 is a potent and selective synthetic agonist for the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes including thermoregulation, circadian rhythm, learning, memory, and mood.[1] Due to its high affinity, selectivity, and ability to penetrate the blood-brain barrier, this compound has emerged as a valuable pharmacological tool for elucidating the complex roles of the 5-HT7 receptor in the central nervous system and its potential as a therapeutic target for neurological and psychiatric disorders. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical and Physical Properties

This compound, with the chemical name N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide, is a small molecule with the CAS number 1052147-86-0.[2][3][4][5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1052147-86-0 | [2][3][4][5] |

| Molecular Formula | C30H34N4O | [3][4][5] |

| Molecular Weight | 466.63 g/mol | [3][4][5] |

| IUPAC Name | N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | [3][4][5] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3][5] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [3][5] |

Pharmacological Properties

This compound exhibits high affinity and selectivity for the 5-HT7 receptor. Its binding affinity and functional activity have been characterized in various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Ki (5-HT7 Receptor) | 0.58 nM | Rat cloned | [3][6] |

| Selectivity (vs. 5-HT1A) | >300-fold | [3] | |

| EC50 | 0.60 µM | Guinea pig ileum | |

| Maximal Activity (vs. 5-CT) | 82% | Guinea pig ileum |

Mechanism of Action: 5-HT7 Receptor Signaling

This compound exerts its effects by binding to and activating the 5-HT7 receptor. The canonical signaling pathway for the 5-HT7 receptor involves its coupling to a stimulatory G-protein (Gs).[1] This activation initiates a cascade of intracellular events, beginning with the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream target proteins, ultimately modulating neuronal excitability and function.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the 5-HT7 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend and wash the membrane pellet in fresh buffer.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the 5-HT7 receptor (e.g., [3H]-LSD), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT7 receptor ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Guinea Pig Ileum Contraction Assay

This ex vivo protocol is used to assess the functional agonist activity of this compound at the 5-HT7 receptor.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate a segment of the ileum.

-

Clean the ileum segment by gently flushing it with Tyrode's solution.

-

Cut the ileum into small segments (2-3 cm in length).

-

-

Organ Bath Setup:

-

Mount an ileum segment in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.

-

Attach one end of the tissue to a fixed hook and the other end to an isotonic force transducer to record muscle contractions.

-

Apply a small resting tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for 30-60 minutes, with regular washes.

-

-

Drug Administration:

-

After equilibration, record a stable baseline.

-

Induce a submaximal contraction of the ileum using a contractile agent such as Substance P.

-

Once the contraction is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments.

-

Record the relaxation of the pre-contracted tissue at each concentration of this compound.

-

-

Data Analysis:

-

Measure the magnitude of relaxation at each this compound concentration.

-

Plot the percentage of relaxation as a function of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

Compare the maximal relaxation induced by this compound to that of a known full 5-HT7 agonist (e.g., 5-CT) to determine its efficacy.

-

In Vivo Assessment of Analgesia in a Neuropathic Pain Model

This protocol is used to evaluate the analgesic effects of this compound in a mouse model of neuropathic pain.

Methodology:

-

Induction of Neuropathic Pain:

-

Use a validated mouse model of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve.

-

Surgically expose the sciatic nerve of anesthetized mice and place loose ligatures around it.

-

Allow the animals to recover for a set period (e.g., 7-14 days) to develop mechanical allodynia (pain in response to a non-painful stimulus).

-

-

Assessment of Mechanical Allodynia:

-

Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments.

-

Place the mice in a testing apparatus with a mesh floor that allows access to the plantar surface of the hind paws.

-

Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the paw and record the filament that elicits a withdrawal response.

-

-

Drug Administration and Behavioral Testing:

-

Administer this compound or a vehicle control to the mice via a systemic route (e.g., intraperitoneal injection).

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal threshold using the von Frey test.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds before and after drug administration for both the this compound and vehicle-treated groups.

-

A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates an analgesic effect.

-

Conclusion

This compound is a highly selective and potent 5-HT7 receptor agonist that has proven to be an invaluable tool for investigating the physiological and pathophysiological roles of this receptor. Its favorable pharmacokinetic profile, including blood-brain barrier penetration, makes it suitable for both in vitro and in vivo studies. The detailed chemical, pharmacological, and experimental data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the 5-HT7 receptor and its potential as a therapeutic target. Further research with this compound and similar compounds will continue to enhance our understanding of the complex serotonergic system and may lead to the development of novel treatments for a range of neurological and psychiatric conditions.

References

- 1. Serotonin 5-HT7 receptor agonist, this compound, exacerbates Na+, K+-ATPase/Mg2+-ATPase imbalances in spinal cord-injured male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The brain-penetrant 5-HT7 receptor agonist this compound reduces the sensory and affective components of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The brain-penetrant 5-HT7 receptor agonist this compound reduces the sensory and affective components of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Modulatory Role of LP-211 on Neuronal Excitability: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of LP-211, a selective serotonin 5-HT7 receptor agonist, and its complex effects on neuronal excitability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

This compound is a brain-penetrant compound identified as a selective and high-affinity agonist for the 5-HT7 receptor.[1][2][3] The 5-HT7 receptor, a Gs-protein coupled receptor, is a significant modulator of neuronal excitability and synaptic plasticity, making it a key target for therapeutic intervention in neurological and psychiatric disorders.[4] this compound's ability to cross the blood-brain barrier allows for its use in in-vivo studies to probe the receptor's function in complex neural circuits.[1][5] This guide focuses on the cellular and molecular mechanisms by which this compound influences neuronal activity, with a particular focus on its well-documented effects within the anterior cingulate cortex (ACC) and other regions of the central nervous system.

Core Mechanism of Action

The principal mechanism of this compound is the activation of the 5-HT7 receptor. This initiates a canonical signaling cascade that is central to its effects on neuronal function.

Signaling Pathway

Activation of the 5-HT7 receptor by this compound primarily engages a stimulatory Gs-protein.[4][6] This Gs-protein, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including critical ion channels that regulate neuronal excitability.[4] Additionally, 5-HT7 receptors can couple to Gα12 proteins, activating Rho GTPases to influence cell morphology, a pathway more associated with developmental processes.[4][6]

Quantitative Pharmacological and Electrophysiological Data

The effects of this compound have been quantified through various in-vitro and in-vivo experiments. The following tables summarize key findings from the literature.

Receptor Binding and Affinity

Radioligand binding assays have determined the affinity of this compound for the 5-HT7 receptor. The compound also undergoes metabolic degradation to RA-7, which itself has a high affinity for the receptor.[1]

| Compound | Receptor Target | Affinity (Ki) | Selectivity | Reference |

| This compound | 5-HT7 | 15 nM | >5-fold over other 5-HT subtypes | [2] |

| RA-7 (metabolite) | 5-HT7 | Higher than this compound | Better than this compound | [1] |

Electrophysiological Effects in the Anterior Cingulate Cortex (ACC)

In Layer 5 pyramidal neurons of the ACC, this compound application leads to a reduction in neuronal excitability by enhancing the function of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[5][7][8] This reduces the temporal summation of excitatory postsynaptic potentials (EPSPs).[5][8]

| Parameter | Condition | Value | % Change | Reference |

| Single EPSP Integral | Baseline | 143 ± 16 ms·mV | - | [5][8] |

| This compound (27 nM) | 128 ± 16 ms·mV | -10.5% | [5][8] | |

| Paired-Pulse Ratio (50 Hz) | Baseline | 2.10 ± 1.0 | - | [5][8] |

| This compound (27 nM) | 1.73 ± 0.12 | -17.6% | [5][8] |

Effects on Synaptic Transmission in the Spinal Cord Dorsal Horn

In contrast to the ACC, in lamina II neurons of the spinal cord, this compound (1 µM) facilitates both excitatory and inhibitory synaptic transmission, suggesting a net increase in the excitability of certain neuronal populations, particularly inhibitory interneurons.[9][10][11]

| Parameter | Effect of this compound (1 µM) | Note | Reference |

| sEPSC Frequency | Significant Increase | Facilitates glutamate release | [9][10] |

| sIPSC Frequency | Significant Increase | Facilitates GABA/glycine release | [9][10] |

| Excitability (Tonic Firing Neurons) | Significantly Enhanced | Corresponds to inhibitory interneurons | [9][10] |

Experimental Protocols

The characterization of this compound's effects relies heavily on electrophysiological techniques, particularly patch-clamp recordings in acute brain slices.

Acute Brain Slice Preparation and Patch-Clamp Electrophysiology

This protocol is standard for studying the effects of compounds on neuronal activity in a preserved circuit context.

-

Animal Anesthesia and Decapitation: Mice are anesthetized according to approved ethical protocols before being decapitated.[5]

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Coronal slices (typically 300 µm thick) containing the region of interest (e.g., ACC) are prepared using a vibratome.[5]

-

Slice Recovery: Slices are transferred to a holding chamber with ACSF at a physiological temperature (e.g., 32-34°C) for a recovery period before being maintained at room temperature.

-

Recording: Slices are moved to a recording chamber on a microscope stage and continuously perfused with oxygenated ACSF. Whole-cell patch-clamp recordings are obtained from visually identified neurons (e.g., Layer 5 pyramidal cells).[5]

-

Data Acquisition: A baseline of neuronal activity is recorded. Parameters such as resting membrane potential, EPSP amplitude, and paired-pulse ratios are measured.

-

Drug Application: this compound is bath-applied at a known concentration (e.g., 27 nM or 1 µM), and recordings continue to measure the drug's effect.[5][9][10]

-

Washout/Antagonist Application: The drug is washed out to observe recovery, or a selective antagonist like SB-269970 is applied to confirm the effect is mediated by 5-HT7 receptors.[5][9]

Logical Framework: this compound's Effect in the ACC

The primary effect of this compound in the anterior cingulate cortex is a net reduction in the excitability of principal neurons. This is achieved by modulating dendritic integration properties rather than by altering synaptic transmission directly.[5] The key effector in this process is the HCN channel.

HCN channels, often called "pacemaker channels," are cation channels that are uniquely activated by membrane hyperpolarization.[12][13] When open, they conduct an inward current that depolarizes the membrane, thus counteracting hyperpolarization and stabilizing the resting membrane potential. The activity of HCN channels is directly facilitated by cAMP.[14]

By activating the 5-HT7 receptor, this compound increases intracellular cAMP, which enhances HCN channel function.[5][7] This leads to a more rapid repolarization of EPSPs in the dendrites of Layer 5 pyramidal cells.[5][8] The accelerated repolarization limits the ability of successive EPSPs to summate over time, thereby reducing dendritic integration and decreasing the overall excitability of the neuron.[5][7][8] This mechanism is particularly relevant in pathological states like neuropathic pain, where HCN channel dysfunction can lead to neuronal hyperexcitability.[5][15]

Conclusion

This compound exerts a powerful and region-specific modulatory effect on neuronal excitability through its selective agonism of the 5-HT7 receptor. In the ACC, it dampens neuronal firing by enhancing HCN channel function, a mechanism with potential therapeutic implications for conditions involving cortical hyperexcitability, such as chronic pain.[5][15] Conversely, its ability to increase excitability in other regions, like the spinal cord, highlights the complex role of the 5-HT7 receptor system throughout the CNS.[9][10] Further research into the cell-type-specific expression of 5-HT7 receptors and their downstream effectors will be crucial for fully harnessing the therapeutic potential of compounds like this compound.

References

- 1. This compound is a brain penetrant selective agonist for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel agonists for serotonin 5-HT7 receptors reverse metabotropic glutamate receptor-mediated long-term depression in the hippocampus of wild-type and Fmr1 KO mice, a model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The brain-penetrant 5-HT7 receptor agonist this compound reduces the sensory and affective components of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]